6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with 3,5-dimethylpyrazole-4-carboxylic acid under acidic conditions to form the pyrazolopyridine core. Subsequent alkylation with 1-methyl-2-(1H-pyrazol-1-yl)ethyl chloride in the presence of a base such as potassium carbonate yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.
Reduction: Formation of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOLIDIN-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.
Substitution: Formation of 6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives:
6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-14(13-28-11-5-10-23-28)24-22(29)18-12-19(16-6-8-17(30-4)9-7-16)25-21-20(18)15(2)26-27(21)3/h5-12,14H,13H2,1-4H3,(H,24,29) |
InChI Key |
NXYIHMRSAURKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC(C)CN4C=CC=N4)C |
Origin of Product |
United States |
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